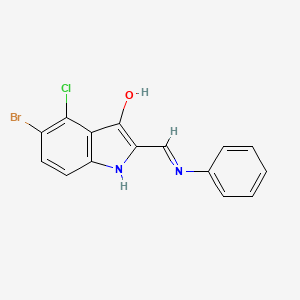
2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that belongs to the indole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one is not fully understood. However, studies have shown that it works by inhibiting certain enzymes and signaling pathways that are involved in various biological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its potential use in combination with other drugs to enhance their efficacy. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities. Finally, the synthesis method of this compound can be optimized to improve its yield and solubility.
In conclusion, 2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one is a promising compound that has gained significant attention in scientific research due to its unique properties. Its wide range of biological activities makes it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesis Methods
The synthesis of 2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one can be achieved through several methods, including the reaction of aniline with 5-bromo-4-chloroindole-3-carbaldehyde in the presence of a base. Another method involves the reaction of 5-bromo-4-chloroindole-3-carbaldehyde with aniline in the presence of a catalyst. The yield of the synthesis process varies depending on the method used.
Scientific Research Applications
2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5-bromo-4-chloro-2-(phenyliminomethyl)-1H-indol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-10-6-7-11-13(14(10)17)15(20)12(19-11)8-18-9-4-2-1-3-5-9/h1-8,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPULSYLUNRUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-chloro-2-(phenyliminomethyl)-1H-indol-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

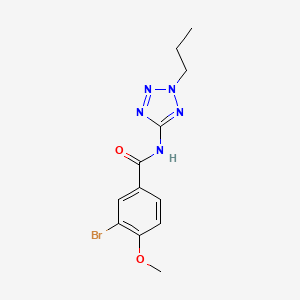

![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)

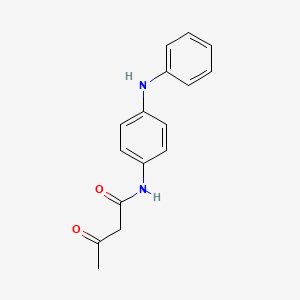
![6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5721214.png)
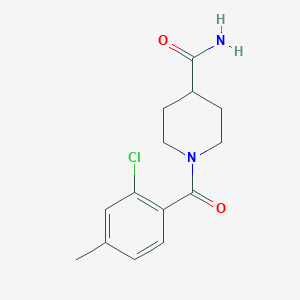
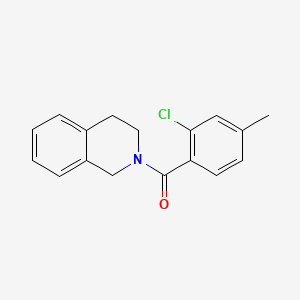
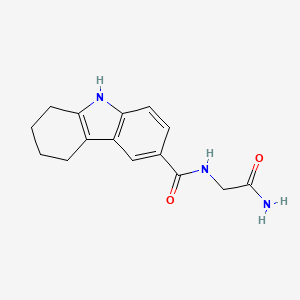
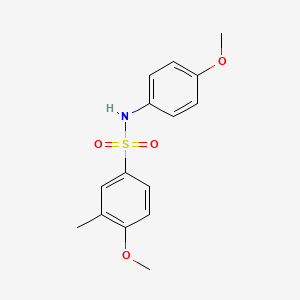
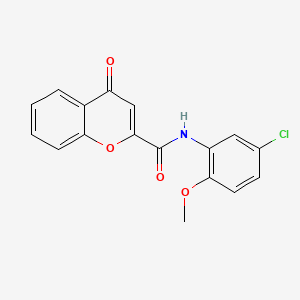
![3-(5-{2-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5721254.png)
![N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5721261.png)
